molecular formula C8H3ClF4O B1295483 4-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS No. 67515-56-4

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1295483
Key on ui cas rn: 67515-56-4
M. Wt: 226.55 g/mol
InChI Key: BUDISZQHCHGLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436999B1

Procedure details

1.5 g of 4-fluoro-3-trifluoromethylbenzoic acid, 0.65 ml of thionyl chloride and two drops of DMF are heated under reflux for 12 h in 17 ml of toluene and the mixture is subsequently concentrated and used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].S(Cl)([Cl:17])=O>CN(C=O)C.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
0.65 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
17 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is subsequently concentrated
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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